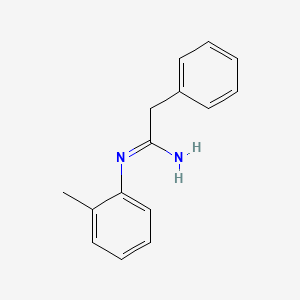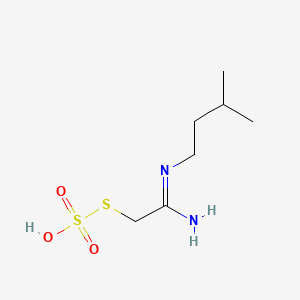
S-((N-Isopentylamidino)methyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((N-Isopentylamidino)methyl) hydrogen thiosulfate: is an organosulfur compound that features a thiosulfinate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-((N-Isopentylamidino)methyl) hydrogen thiosulfate typically involves the reaction of methanethiol with N-isopentylamidino and hydrogen thiosulfate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: S-((N-Isopentylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiosulfinate functional group, which imparts unique reactivity to the compound .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides .
Applications De Recherche Scientifique
Chemistry: In chemistry, S-((N-Isopentylamidino)methyl) hydrogen thiosulfate is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for the preparation of complex molecules .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiparasitic properties. It has shown activity against certain bacterial and parasitic strains, making it a candidate for further investigation in drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, sodium thiosulfate, a related compound, is used in the treatment of cyanide poisoning and as an adjunct in cancer therapy .
Industry: In the industrial sector, this compound is used in processes such as metal extraction and as a stabilizing agent in various formulations .
Mécanisme D'action
The mechanism of action of S-((N-Isopentylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The thiosulfinate group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Thiosulfinates: Compounds with the general structure R-S(O)-S-R, such as allicin from garlic.
Thiosulfonates: Compounds with the structure R-SO2-S-R.
Sulfinyl Sulfones: Compounds with the structure R-S(O)-SO2-R.
Uniqueness: S-((N-Isopentylamidino)methyl) hydrogen thiosulfate is unique due to its specific functional groups and reactivity. Compared to other thiosulfinates, it has distinct properties that make it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
40283-51-0 |
|---|---|
Formule moléculaire |
C7H16N2O3S2 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
1-[(1-amino-2-sulfosulfanylethylidene)amino]-3-methylbutane |
InChI |
InChI=1S/C7H16N2O3S2/c1-6(2)3-4-9-7(8)5-13-14(10,11)12/h6H,3-5H2,1-2H3,(H2,8,9)(H,10,11,12) |
Clé InChI |
JSSDFKSULXLETE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


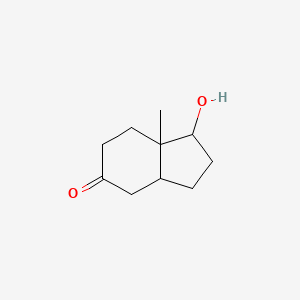
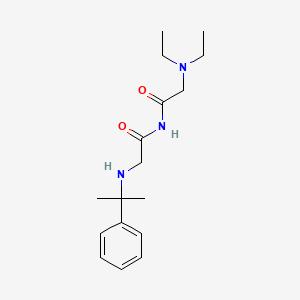


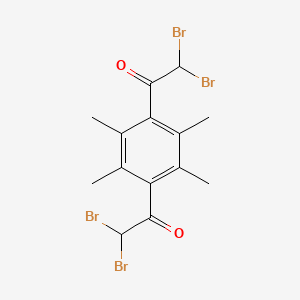

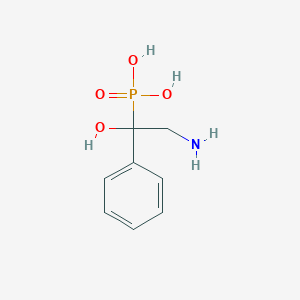
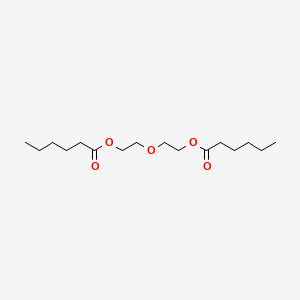
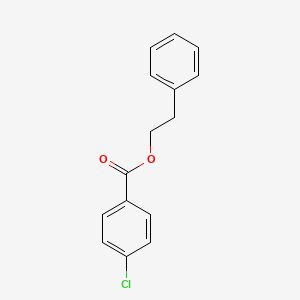
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)

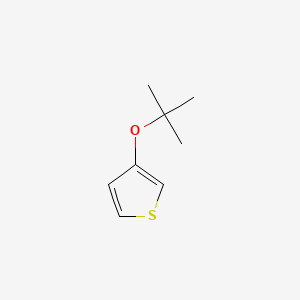
![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
